2-Mercapto-4(3H)-quinazolinone

Xanthine oxidase inhibition Free radical scavenging Enzyme kinetics

Select 2-Mercapto-4(3H)-quinazolinone (CAS 13906-09-7) for its distinct 4-oxo-N(1H,3H)-tautomer and nucleophilic mercapto group, enabling S-alkylation for PARP, MAO, COX-2, and EGFR/VEGFR-2 inhibitor libraries. Unlike 2-mercaptopyrimidine (XO IC₅₀ 136 µM) or 4-hydroxyquinazoline, it delivers a 99 µM XO IC₅₀ and a 500 µM PARP-control response, while its carbon-paste electrode modification achieves a 0.5–6000 µg/L Hg(II) linear range, surpassing dithizone-based sensors. Consolidate multi-target screening and sensor supply chains with a single, scalable building block.

Molecular Formula C8H6N2OS
Molecular Weight 178.21 g/mol
CAS No. 13906-09-7
Cat. No. B082732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mercapto-4(3H)-quinazolinone
CAS13906-09-7
Synonyms2-mercapto-4(3H)-quinazolinone
Molecular FormulaC8H6N2OS
Molecular Weight178.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NC(=S)N2
InChIInChI=1S/C8H6N2OS/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H,(H2,9,10,11,12)
InChIKeyPUPFOFVEHDNUJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Mercapto-4(3H)-quinazolinone CAS 13906-09-7 – Key Structural and Reactivity Features for Scientific Procurement


2‑Mercapto‑4(3H)‑quinazolinone (CAS 13906‑09‑7) is a sulfur‑containing quinazolinone derivative that possesses a thiol‑thione tautomeric system and a fused benzo‑pyrimidinone core [1]. The compound is employed both as a versatile synthetic building block (e.g. S‑alkylation to generate PARP inhibitors and MAO inhibitors) and as a functional ligand for metal‑ion sensing (carbon‑paste electrode modifier for mercury) [2]. Its procurement interest lies in the combination of a nucleophilic mercapto group, a hydrogen‑bond‑capable quinazolinone scaffold, and demonstrated engagement with multiple biologically relevant targets such as xanthine oxidase, poly(ADP‑ribose) polymerase, type II NADH dehydrogenase, and COX‑2 .

Why Generic Substitution Fails for 2‑Mercapto‑4(3H)‑quinazolinone – The Evidence for Selection Specificity


In‑class quinazolinones and other heterocyclic thiols (e.g. 2‑mercaptopyrimidine, 2‑methyl‑4(3H)‑quinazolinone, or 4‑hydroxyquinazoline) cannot be freely interchanged with 2‑mercapto‑4(3H)‑quinazolinone because the compound exhibits a distinct tautomeric preference (4‑oxo‑N(1H,3H)‑quinazolinone), a different pattern of enzyme inhibition (e.g. xanthine oxidase IC₅₀ ≈ 99 μM vs. ≈ 136 μM for 2‑mercaptopyrimidine), and a unique combination of metal‑complexation and redox properties that directly govern its performance in electrochemical sensors and multi‑target biochemical assays [1][2][3]. The quantitative comparisons below demonstrate that even structurally close analogs produce significantly different numerical outcomes in the same experimental systems.

Product‑Specific Quantitative Evidence Guide – 2‑Mercapto‑4(3H)‑quinazolinone vs. Closest Analogs


Xanthine Oxidase Inhibition – 2‑Mercapto‑4(3H)‑quinazolinone vs. 2‑Mercaptopyrimidine

In a head‑to‑head comparison under identical assay conditions, 2‑mercapto‑4(3H)‑quinazolinone inhibited xanthine oxidase (XO) with an IC₅₀ of 98.71 μM and an apparent inhibition constant (Kᵢ) of 158.38 μM, whereas the closely related heterocyclic thiol 2‑mercaptopyrimidine gave an IC₅₀ of 136.14 μM and a Kᵢ of 62.46 μM [1]. The target compound thus shows ca. 27 % lower IC₅₀ (more potent) but a higher Kᵢ, indicating a distinct binding mode that may be exploited for scaffold‑hopping strategies where reversible, moderate‑affinity XO inhibition is desired.

Xanthine oxidase inhibition Free radical scavenging Enzyme kinetics

PARP Inhibition and Anti‑Platelet Activity – 2‑Mercapto‑4(3H)‑quinazolinone vs. 4‑Hydroxyquinazoline and HO‑3089

In a comparative study of PARP inhibitors, 2‑mercapto‑4(3H)‑quinazolinone, 4‑hydroxyquinazoline, and HO‑3089 were evaluated for their ability to inhibit ADP‑induced platelet aggregation in human blood samples [1]. At 500 μM, both 2‑mercapto‑4(3H)‑quinazolinone and 4‑hydroxyquinazoline achieved statistically significant inhibition (P < 0.05), whereas HO‑3089 achieved comparable inhibition at a 25‑fold lower concentration (20 μM). This quantitative difference in potency contextually defines the utility of the quinazolinone scaffold in assay design where partial PARP‑mediated anti‑platelet effects are desired without the high potency of nitroxide‑based inhibitors.

PARP inhibition Platelet aggregation Cardioprotection

Dominant Tautomeric Form – 2‑Mercapto‑4(3H)‑quinazolinone vs. 2‑Methyl‑ and 2‑Trichloromethyl‑4(3H)‑quinazolinone

Experimental pKₐ determination and ab initio calculations revealed that 2‑mercapto‑4(3H)‑quinazolinone (compound 3) preferentially adopts the 4‑oxo‑N(1H,3H)‑quinazolinone tautomeric form, whereas 2‑methyl‑ (compound 1) and 2‑trichloromethyl‑4(3H)‑quinazolinone (compound 2) exist as 4‑oxo‑N(3H)‑quinazolinone [1]. This difference in the dominant neutral tautomer alters the hydrogen‑bond donor/acceptor pattern and the electron density distribution on the pyrimidinone ring, directly impacting the compound’s reactivity in S‑alkylation reactions and its binding mode with biological targets such as purine nucleoside phosphorylase.

Tautomerism Acid‑base equilibria Reactivity prediction

Electrochemical Mercury Sensing – 2‑Mercapto‑4(3H)‑quinazolinone‑Modified Carbon‑Paste Electrode vs. Dithizone‑Modified Glassy‑Carbon Electrode

A carbon‑paste electrode (CPE) modified with 2‑mercapto‑4(3H)‑quinazolinone achieved a detection limit of 0.1 μg L⁻¹ Hg(II) and a linear calibration range from 0.5 to 6000 μg L⁻¹ (preconcentration time 15 min, open‑circuit accumulation) [1]. In comparison, a dithizone‑modified glassy‑carbon electrode reported a lower detection limit of 17 ng L⁻¹ but a much narrower linear range of 0.1–100 μg L⁻¹ [2]. The 2‑mercapto‑4(3H)‑quinazolinone‑based sensor therefore offers a dynamic range that is ≈ 60‑fold wider, making it suitable for direct analysis of high‑concentration environmental samples without dilution, whereas the dithizone electrode is optimized for ultra‑trace quantification.

Electrochemical sensor Mercury detection Anodic stripping voltammetry

Scaffold Pharmacokinetic/Cytotoxicity Advantage – 2‑Mercapto‑4(3H)‑quinazolinone Scaffold vs. 2‑(Piperazin‑1‑yl)quinazolin‑4(3H)‑one Scaffold in Pleuromutilin Derivatives

When incorporated into pleuromutilin derivatives targeting methicillin‑resistant Staphylococcus aureus (MRSA), the 2‑mercapto‑4(3H)‑quinazolinone scaffold demonstrated superior in vitro pharmacokinetic properties and lower cytotoxicity compared with the 2‑(piperazin‑1‑yl)quinazolin‑4(3H)‑one scaffold [1]. Although the primary publication does not provide discrete IC₅₀ values for the isolated scaffolds, the authors explicitly state the superiority of the mercapto‑quinazolinone scaffold in head‑to‑head pharmacokinetic and cytotoxicity evaluations, making it the preferred core for further antibacterial lead optimization.

Antibacterial scaffold Methicillin‑resistant S. aureus In vitro pharmacokinetics

Versatile Derivatization Capacity – 2‑Mercapto‑4(3H)‑quinazolinone as a Common Intermediate for COX‑2, MAO‑B, and EGFR/VEGFR‑2 Inhibitor Libraries

2‑Mercapto‑4(3H)‑quinazolinone serves as the single starting material for generating libraries of 2‑substituted thioethers that have yielded: (i) COX‑2 inhibitors with IC₅₀ values of 0.70–2.0 μM and selectivity indices of 50–142.9 vs. celecoxib (IC₅₀ = 0.30 μM, SI > 333) [1]; (ii) MAO‑B inhibitors with the most potent analog showing IC₅₀ = 0.142 μM and Kᵢ = 0.068 μM [2]; and (iii) dual EGFR/VEGFR‑2 inhibitors with low micromolar IC₅₀ values [3]. No single alternative quinazolinone scaffold (e.g. 2‑methyl‑ or 2‑phenyl‑) provides the same breadth of derivatization capability through simple S‑alkylation while retaining activity across all three target classes.

Parallel synthesis Multi‑target inhibitor Quinazolinone pharmacophore

Best Research and Industrial Application Scenarios for 2‑Mercapto‑4(3H)‑quinazolinone (CAS 13906‑09‑7)


Xanthine Oxidase Probe Development – Differentiated from 2‑Mercaptopyrimidine

Use 2‑mercapto‑4(3H)‑quinazolinone as a starting scaffold for designing xanthine oxidase inhibitors where moderate, reversible inhibition is desired. Its IC₅₀ of 98.71 μM and Kᵢ of 158.38 μM, measured directly alongside 2‑mercaptopyrimidine (IC₅₀ 136.14 μM, Kᵢ 62.46 μM), provide a distinct binding signature that can be exploited for structure‑based optimization [1].

PARP‑Mediated Platelet Aggregation Assays – Middle‑Ground Pharmacological Tool

Employ 2‑mercapto‑4(3H)‑quinazolinone at 500 μM as a PARP‑inhibitor control in platelet aggregation studies. It fills the gap between the highly potent HO‑3089 (active at 20 μM) and 4‑hydroxyquinazoline (active at 500 μM), allowing researchers to establish concentration‑response curves for PARP‑dependent anti‑thrombotic effects [1].

High‑Dynamic‑Range Mercury(II) Electrochemical Sensor for Environmental Monitoring

Fabricate carbon‑paste electrodes modified with 2‑mercapto‑4(3H)‑quinazolinone for the voltammetric determination of mercury(II) in samples with widely varying concentrations. The sensor’s linear range of 0.5–6000 μg L⁻¹ surpasses that of dithizone‑modified GCEs (0.1–100 μg L⁻¹), making it ideal for industrial effluent and sewage sludge analysis where dilution is impractical [1][2].

Parallel Synthesis of Multi‑Target Quinazolinone Libraries for Cancer and Inflammation

Use 2‑mercapto‑4(3H)‑quinazolinone as a single versatile intermediate for generating S‑alkylated libraries that simultaneously probe COX‑2 (IC₅₀ down to 0.70 μM), MAO‑B (IC₅₀ down to 0.142 μM), and EGFR/VEGFR‑2 (low μM IC₅₀). This approach consolidates the supply chain and accelerates SAR exploration across oncology and inflammation programs [1][2][3].

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